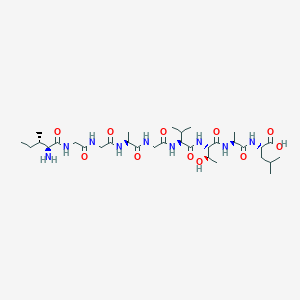
Quinoline, 6,6'-oxybis[2-(4-fluorophenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of quinoline derivatives, including Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl-, involves various classical and modern synthetic routes. Some of the well-known classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods often involve the use of transition metal catalysts, ionic liquids, and green reaction protocols to improve efficiency and reduce environmental impact .
For industrial production, the synthesis of this compound can be achieved through a multi-step process that includes the formation of intermediate compounds followed by cyclization and functionalization reactions. The use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, has been reported to be effective in the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines, which have different chemical properties and applications.
Scientific Research Applications
Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinoline derivatives are known for their antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine atoms in the structure enhances the biological activity and stability of the compound, making it a valuable candidate for drug development .
In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and materials for electronic devices . The unique chemical properties of this compound make it suitable for various applications in different fields.
Mechanism of Action
The mechanism of action of Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antibacterial and antimalarial effects . The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .
Comparison with Similar Compounds
Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- can be compared with other similar compounds, such as fluoroquinolones and other fluorinated quinoline derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of multiple fluorine atoms and phenyl groups in Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- makes it unique and enhances its chemical properties compared to other quinoline derivatives .
Similar Compounds
- Fluoroquinolones
- 6-Fluoro-2-cyanoquinolone
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
These compounds exhibit a range of biological activities and are used in various applications, highlighting the versatility and importance of fluorinated quinoline derivatives .
Properties
CAS No. |
220939-19-5 |
|---|---|
Molecular Formula |
C42H26F2N2O |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-[2-(4-fluorophenyl)-4-phenylquinolin-6-yl]oxy-4-phenylquinoline |
InChI |
InChI=1S/C42H26F2N2O/c43-31-15-11-29(12-16-31)41-25-35(27-7-3-1-4-8-27)37-23-33(19-21-39(37)45-41)47-34-20-22-40-38(24-34)36(28-9-5-2-6-10-28)26-42(46-40)30-13-17-32(44)18-14-30/h1-26H |
InChI Key |
STKMQWUGUXKRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)OC4=CC5=C(C=C4)N=C(C=C5C6=CC=CC=C6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)





![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)

